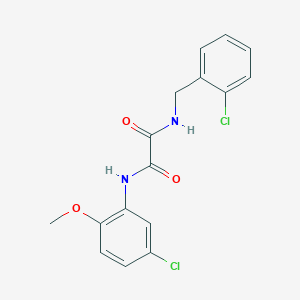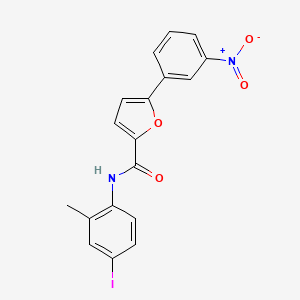
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-2, and it belongs to the family of benzamides. CB-2 has been synthesized using various methods, and it has shown promising results in scientific research applications.
Mechanism of Action
CB-2 exerts its effects by binding to the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. CB-2 activation leads to the inhibition of inflammatory mediators and the promotion of anti-inflammatory mediators, resulting in reduced inflammation and oxidative stress. CB-2 activation has also been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CB-2 has been found to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the promotion of anti-inflammatory mediators, the induction of apoptosis in cancer cells, and the reduction of pain sensitivity and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth, its neuroprotective effects, and its potential for pain management. The limitations of using CB-2 in lab experiments include the need for further research to determine its safety and efficacy, the need for optimization of the synthesis method to improve yield and purity, and the need for more studies to determine its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of CB-2. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential side effects of CB-2.
3. Development of novel CB-2 analogs with improved efficacy and safety profiles.
4. Investigation of the potential use of CB-2 in combination with other drugs for cancer treatment and pain management.
5. Investigation of the potential use of CB-2 in the treatment of neurodegenerative diseases.
6. Investigation of the potential use of CB-2 in the treatment of inflammatory diseases.
Conclusion:
In conclusion, CB-2 is a chemical compound that has shown promising results in scientific research applications. CB-2 has potential applications in various fields, including cancer treatment, neuroprotection, and pain management. CB-2 exerts its effects by binding to the CB2 receptor and inhibiting inflammatory mediators, promoting anti-inflammatory mediators, inducing apoptosis in cancer cells, and reducing pain sensitivity and inflammation. The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, while the limitations include the need for further research to determine its safety and efficacy. The future directions for the research and development of CB-2 include further optimization of the synthesis method, investigation of potential side effects, and development of novel CB-2 analogs with improved efficacy and safety profiles.
Synthesis Methods
CB-2 can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent. The yield and purity of CB-2 depend on the synthesis method used.
Scientific Research Applications
CB-2 has shown potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. CB-2 has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CB-2 has also been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. CB-2 has shown promising results in pain management by reducing pain sensitivity and inflammation.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-11(17)8-13(14)20-16(22)15(21)19-9-10-4-2-3-5-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWOOPAZCQJYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5125218.png)
![2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5125232.png)
![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)

![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![methyl (3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5125270.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)